molecular formula C18H17NO B1325627 4-(3-Pyrrolinomethyl)benzophenone CAS No. 898763-69-4

4-(3-Pyrrolinomethyl)benzophenone

Cat. No. B1325627
CAS RN: 898763-69-4
M. Wt: 263.3 g/mol
InChI Key: CDAAMXSOYPAMJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3-Pyrrolinomethyl)benzophenone consists of a benzophenone core with a pyrrolinomethyl group attached to the 4-position . The molecular weight is 263.3 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Pyrrolinomethyl)benzophenone are not available, benzophenone and its derivatives have been studied extensively. For instance, benzophenone has been used as a model system for understanding the photophysics and photochemistry of organic chromophores .

Scientific Research Applications

Material Science

Researchers are investigating the use of 4-(3-Pyrrolinomethyl)benzophenone in material science, particularly in the development of light-responsive materials. These materials have the potential to change properties in response to light, which could be useful in creating smart windows or sensors .

Chemical Synthesis

As a reagent, 4-(3-Pyrrolinomethyl)benzophenone is employed in chemical synthesis to introduce the pyrrolinomethyl group into other molecules. This group can impart unique chemical and physical properties to the resulting compounds .

Mechanism of Action

Target of Action

The primary targets of 4-(3-Pyrrolinomethyl)benzophenone are key genes involved in tumor pathways. These include AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them important targets for antitumor activity.

Mode of Action

4-(3-Pyrrolinomethyl)benzophenone interacts with its targets by binding to these key genes, thereby inhibiting their function. This interaction results in the disruption of tumor pathways, leading to the inhibition of tumor cell proliferation .

Biochemical Pathways

The compound affects multiple tumor pathways. Network pharmacology and molecular docking analyses have identified 21 tumor pathways affected by 4-(3-Pyrrolinomethyl)benzophenone . The disruption of these pathways leads to downstream effects such as the inhibition of tumor growth and proliferation.

Result of Action

The compound exhibits strong antitumor activity. It has shown very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively . This suggests that the compound is effective at inhibiting the growth of these tumor cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Pyrrolinomethyl)benzophenone. For instance, it has been used as a UV filter in sunscreen and other personal care products, which can have an impact on aquatic organisms and the environment

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAAMXSOYPAMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643010
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(phenyl)methanone

CAS RN

898763-69-4
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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